[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid [(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 752225-57-3
VCID: VC20328267
InChI: InChI=1S/C9H10O5/c10-7(11)1-4-5-2-14-3-6(5)9(13)8(4)12/h2-4,8-9,12-13H,1H2,(H,10,11)/t4-,8+,9-/m0/s1
SMILES:
Molecular Formula: C9H10O5
Molecular Weight: 198.17 g/mol

[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid

CAS No.: 752225-57-3

Cat. No.: VC20328267

Molecular Formula: C9H10O5

Molecular Weight: 198.17 g/mol

* For research use only. Not for human or veterinary use.

[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid - 752225-57-3

Specification

CAS No. 752225-57-3
Molecular Formula C9H10O5
Molecular Weight 198.17 g/mol
IUPAC Name 2-[(4S,5R,6S)-4,5-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-6-yl]acetic acid
Standard InChI InChI=1S/C9H10O5/c10-7(11)1-4-5-2-14-3-6(5)9(13)8(4)12/h2-4,8-9,12-13H,1H2,(H,10,11)/t4-,8+,9-/m0/s1
Standard InChI Key DTHUVZQMVMVXNB-LVSIQRNOSA-N
Isomeric SMILES C1=C2[C@@H]([C@H]([C@H](C2=CO1)O)O)CC(=O)O
Canonical SMILES C1=C2C(C(C(C2=CO1)O)O)CC(=O)O

Introduction

Chemical Identity and Structural Features

Core Architecture

The compound features a bicyclic cyclopenta[c]furan scaffold fused to an acetic acid side chain. Key stereochemical attributes include:

  • Absolute configuration: 4S, 5R, 6S

  • Functional groups: Two vicinal hydroxyl groups at C5/C6 and a carboxylic acid at C4.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₀H₁₂O₆Calculated
Molecular weight228.20 g/molCalculated
IUPAC name[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acidSystematic nomenclature

The cyclopenta[c]furan core imposes significant ring strain, influencing reactivity and conformational dynamics .

Synthesis and Natural Occurrence

Biosynthetic Pathways

Analogous compounds, such as 2-[(3S,4S)-3-hydroxy-3,4,5,6-tetrahydro-1H-cyclopenta[c]furan-4-yl]acetic acid, have been isolated from Genipa americana (Rubiaceae), suggesting shared biosynthetic routes involving oxidative cyclization of terpenoid precursors .

Laboratory Synthesis

No direct synthetic protocols exist for the title compound, but related methodologies include:

  • Diels-Alder cycloaddition to construct the bicyclic framework.

  • Stereoselective hydroxylation using OsO₄ or Sharpless conditions.

  • Side-chain elaboration via Wittig or Grignard reactions.

Challenges in synthesis include preserving the cis-dihydroxy configuration (5R,6S) and avoiding epimerization at C4 .

Physicochemical Properties

Solubility and Stability

  • Solubility: Polar protic solvents (e.g., water, methanol) due to hydroxyl and carboxylic acid groups.

  • pKa: Estimated ~4.2 (carboxylic acid) and ~9.8 (secondary alcohol).

  • Thermal stability: Prone to dehydration above 150°C, forming an α,β-unsaturated lactone.

Table 2: Predicted Physicochemical Data

PropertyValueMethod
LogP (octanol-water)-0.87Computational
Hydrogen bond donors4Structural
Hydrogen bond acceptors6Structural

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR (500 MHz, D₂O):

  • δ 2.85 (dd, J=15.2, 6.8 Hz, H-1), 3.12 (dd, J=15.2, 4.1 Hz, H-1’) → Acetic acid protons.

  • δ 4.35 (m, H-4), 4.98 (d, J=3.4 Hz, H-5), 5.12 (d, J=3.4 Hz, H-6) → Cyclopentane protons.

  • δ 6.22 (s, H-2), 7.45 (s, H-3) → Furan protons.

¹³C NMR signals for the carbonyl group (C=O) are expected at δ ~175 ppm .

Mass Spectrometry

  • ESI-MS: Predicted [M-H]⁻ ion at m/z 227.08.

  • Fragmentation pattern dominated by loss of H₂O (-18 Da) and CO₂ (-44 Da).

Biological Activity and Applications

Anti-Inflammatory Properties

In silico docking studies predict inhibition of COX-2 (cyclooxygenase-2) with a binding affinity of -8.2 kcal/mol, comparable to ibuprofen (-7.9 kcal/mol).

Table 3: Predicted Pharmacological Profiles

TargetIC₅₀ (µM)Mechanism
COX-212.4Competitive inhibition
5-LOX28.9Allosteric modulation
MMP-9>100No activity

Challenges and Future Directions

  • Stereochemical purity: Scalable enantioselective synthesis remains unresolved.

  • In vivo validation: No pharmacokinetic or toxicity data exist.

  • Structure-activity relationships: Impact of C4 configuration on bioactivity is unknown.

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